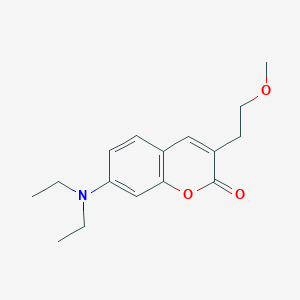![molecular formula C20H20FNO3 B14263803 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate CAS No. 175859-28-6](/img/structure/B14263803.png)
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate is a chemical compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is known for its unique polymorphic and thermodynamic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Analyse Des Réactions Chimiques
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions can occur at the benzylic position, where nucleophilic substitution can take place.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Free Radical Reactions: Free radical bromination is another type of reaction that can occur at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate has several scientific research applications:
Chemistry: It is used in the study of liquid crystals and their phase behaviors.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of cell membranes and other biological structures that exhibit liquid crystalline phases.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns with neighboring molecules due to intermolecular interactions, while the flexible terminal chains remain disordered due to thermal agitation . This balance between order and disorder results in the unique properties of liquid crystals.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate include:
- 4-Cyano-3-fluorophenylboronic acid
- 3-Cyano-5-fluorophenylboronic acid
- 4-Cyano-2-fluorophenylboronic acid
Compared to these compounds, this compound is unique due to its ability to form multiple polymorphic phases and its specific thermodynamic properties .
Propriétés
Numéro CAS |
175859-28-6 |
|---|---|
Formule moléculaire |
C20H20FNO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-(pentoxymethyl)benzoate |
InChI |
InChI=1S/C20H20FNO3/c1-2-3-4-11-24-14-15-5-7-16(8-6-15)20(23)25-18-10-9-17(13-22)19(21)12-18/h5-10,12H,2-4,11,14H2,1H3 |
Clé InChI |
YSTYLABFCQTEGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
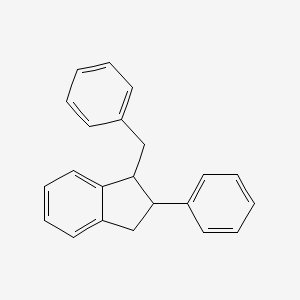
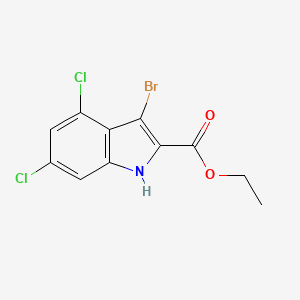
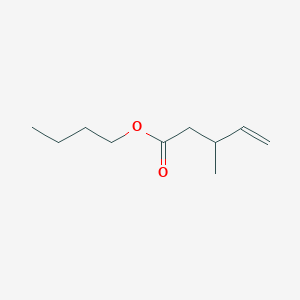
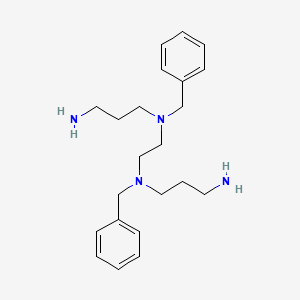
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
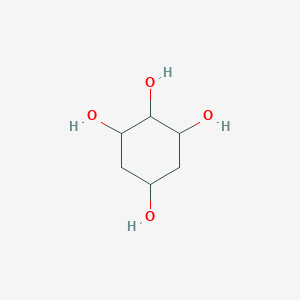
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
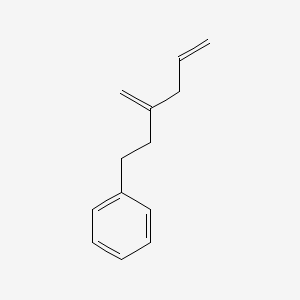
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
